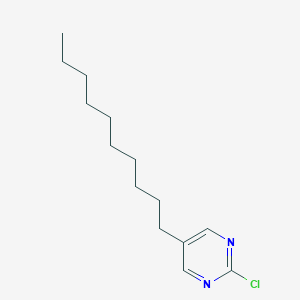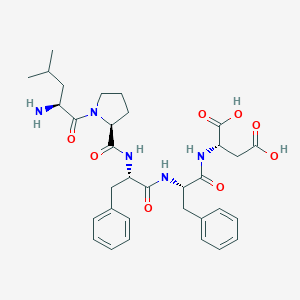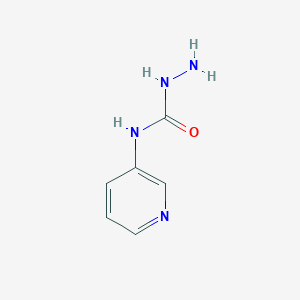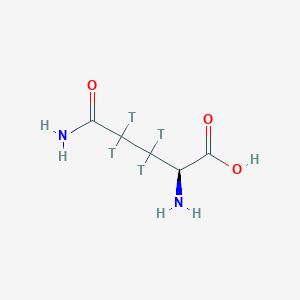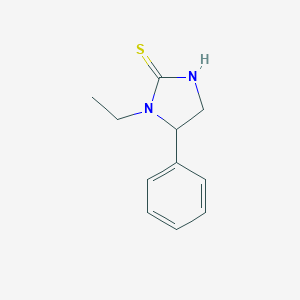
1-Ethyl-5-phenyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-phenyl-2-imidazolidinethione, also known as EPIT, is a thione derivative that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the imidazolidinethione family, which has been extensively studied for its various pharmaceutical and biological properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-phenyl-2-imidazolidinethione is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act as a free radical scavenger, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-Ethyl-5-phenyl-2-imidazolidinethione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Ethyl-5-phenyl-2-imidazolidinethione in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and use in various assays. Additionally, the compound has been shown to be relatively safe and non-toxic in animal models.
One of the limitations of using 1-Ethyl-5-phenyl-2-imidazolidinethione in lab experiments is its limited stability in aqueous solutions. This can make it difficult to use in certain assays that require long incubation times. Additionally, the compound has been shown to have low bioavailability in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the use of 1-Ethyl-5-phenyl-2-imidazolidinethione in scientific research. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound may have potential applications in the treatment of cancer and other inflammatory diseases.
Another potential area of research is the development of new methods for synthesizing 1-Ethyl-5-phenyl-2-imidazolidinethione. This could lead to the production of more stable and bioavailable forms of the compound, which could be used in a wider range of applications.
Conclusion:
In conclusion, 1-Ethyl-5-phenyl-2-imidazolidinethione is a thione derivative that has been widely used in scientific research due to its unique properties and potential applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models, and has potential applications in the treatment of various diseases. Despite its limitations, 1-Ethyl-5-phenyl-2-imidazolidinethione remains an important tool for scientific research and is likely to be the subject of continued study in the future.
Synthesis Methods
The synthesis of 1-Ethyl-5-phenyl-2-imidazolidinethione can be achieved through several methods, including the reaction of phenacyl bromide with ethyl isothiocyanate or the reaction of phenacyl isothiocyanate with ethylamine. These reactions produce a white to off-white crystalline product that is highly soluble in organic solvents such as chloroform and acetone.
Scientific Research Applications
1-Ethyl-5-phenyl-2-imidazolidinethione has been used in various scientific research applications due to its unique properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
186424-03-3 |
|---|---|
Product Name |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-ethyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14) |
InChI Key |
QYRDJEMXRZWICF-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(CNC1=S)C2=CC=CC=C2 |
synonyms |
1-Ethyl-5-phenyl-2-imidazolidinethione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
